

3-Methyladipic Acid: A Technical Overview for Researchers

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Compound of Interest

Compound Name: 3-Methyladipic acid

Cat. No.: B1232435

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CAS Number: 3058-01-3

This technical guide provides an in-depth overview of **3-Methyladipic acid**, a dicarboxylic acid that serves as a key biomarker in the alternative metabolic pathway for phytanic acid. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its biochemical significance, physicochemical properties, and relevant experimental methodologies.

Introduction

3-Methyladipic acid is an alpha,omega-dicarboxylic acid, specifically adipic acid substituted with a methyl group at the C-3 position^[1]. It is primarily known as a metabolite of phytanic acid, a branched-chain fatty acid obtained from the diet^[2]. While typically a minor metabolite, its role becomes significant in the context of Adult Refsum Disease (ARD), an inherited metabolic disorder. In ARD, the primary alpha-oxidation pathway for phytanic acid is deficient, leading to an increased reliance on the alternative omega-oxidation pathway, which results in the production and urinary excretion of **3-methyladipic acid**^{[2][3]}. Consequently, urinary levels of **3-methyladipic acid** are a valuable biomarker for monitoring the ω -oxidation of phytanic acid in these patients^[2].

Synonyms

3-Methyladipic acid is known by several other names in scientific literature and chemical databases. A comprehensive list of its synonyms is provided in the table below.

Synonym

3-Methylhexanedioic acid

(+-)-3-Methyladipic acid

3-Methyladipate

 β -Methyladipic acid

beta-Methyl-adipic acid

NSC 22069

FA 7:1;O2

3-methyl-hexanedioate

Hexanedioic acid, 3-methyl-

Physicochemical and Biochemical Properties

A summary of the key quantitative data for **3-Methyladipic acid** is presented in the tables below, covering its physical, chemical, and biochemical properties.

Table 1: General and Physicochemical Properties

Property	Value
Molecular Formula	C7H12O4
Molecular Weight	160.17 g/mol
CAS Number	3058-01-3
Melting Point	100-102 °C
Boiling Point	230 °C at 30 mmHg
Water Solubility	198.7 g/L at 25.9 °C
pKa	4.66 ± 0.10
Appearance	White to almost white powder to crystal

Table 2: Solubility Data

Solvent	Solubility
DMF	14 mg/ml
DMSO	12 mg/ml
Ethanol	5 mg/ml
PBS (pH 7.2)	5 mg/ml

Table 3: Biochemical Data in Adult Refsum Disease (ARD)

Parameter	Value
Capacity of ω -oxidation pathway	6.9 (2.8-19.4) mg PA/day
Correlation of 3-MAA excretion with plasma PA levels	$r = 0.61$ ($P = 0.03$)
Increase in 3-MAA excretion during a 56h fast	$208 \pm 58\%$
Increase in plasma PA during a 56h fast	158 (125-603)%

Data sourced from a study on patients with Adult Refsum Disease by Wierzbicki et al., 2003.[\[4\]](#)

Metabolic Pathway and Significance

In healthy individuals, the branched-chain fatty acid phytanic acid is primarily metabolized via alpha-oxidation in the peroxisomes. However, in patients with Adult Refsum Disease, a deficiency in the enzyme phytanoyl-CoA hydroxylase blocks this pathway. As a result, the body utilizes an alternative, minor pathway called omega-oxidation, which takes place in the smooth endoplasmic reticulum. This pathway leads to the formation of **3-methyladipic acid**, which is then excreted in the urine. The diagram below illustrates this metabolic route.

Caption: Metabolic pathways of phytanic acid.

Experimental Protocols

The quantification of **3-methyladipic acid**, particularly in urine, is crucial for the diagnosis and monitoring of patients with Adult Refsum Disease. Below are detailed methodologies for sample analysis and clinical investigation.

Quantification of 3-Methyladipic Acid in Urine by GC-MS

This protocol describes a general method for the analysis of organic acids in urine, which is applicable for **3-methyladipic acid**.

- Sample Preparation and Extraction:

- Urine samples are collected and stored at -20°C until analysis.
- An aliquot of urine is normalized to a fixed creatinine equivalent to account for variations in hydration.
- The sample is acidified to protonate the organic acids.
- Liquid-liquid extraction is performed using an organic solvent such as ethyl acetate or diethyl ether to separate the organic acids from the aqueous urine matrix. "Salting out" with sodium chloride can improve extraction efficiency.

- Derivatization:

- The extracted organic acids are dried, typically under a stream of nitrogen.
- To increase volatility for gas chromatography, the dried extract is derivatized. A common method is silylation, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

- GC-MS Analysis:

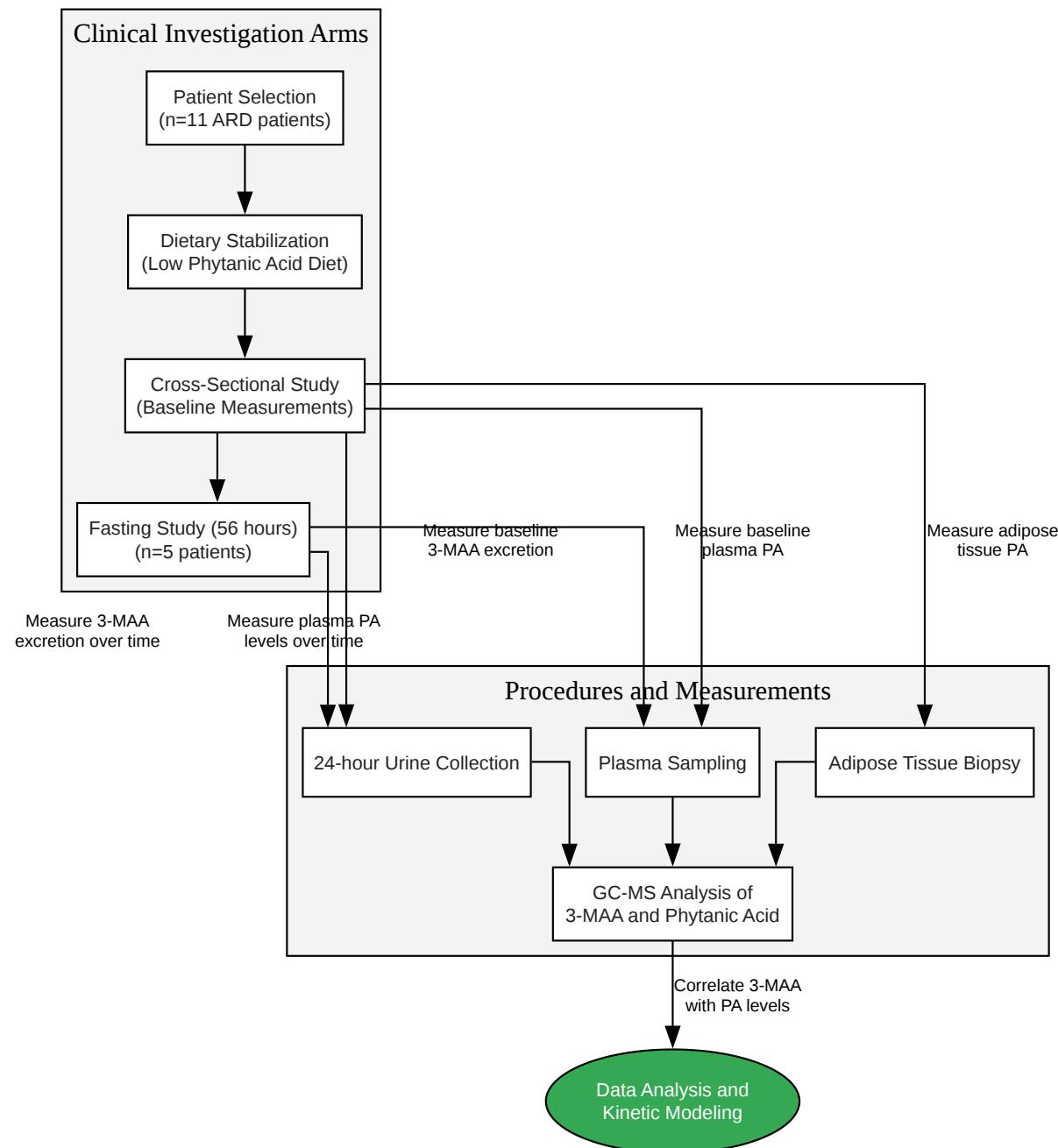
- Gas Chromatograph (GC): A capillary column suitable for organic acid analysis (e.g., a DB-5 or equivalent) is used.
- Injection: A small volume of the derivatized sample is injected in splitless mode.

- Temperature Program: An oven temperature gradient is used to separate the different organic acids. A typical program might start at a low temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300°C).
- Mass Spectrometer (MS): The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of **3-methyladipic acid**, which provides higher sensitivity and specificity.

- Quantification:
 - A calibration curve is generated using standards of **3-methyladipic acid** of known concentrations that have undergone the same extraction and derivatization process.
 - An internal standard (a structurally similar compound not present in the sample) is added at the beginning of the sample preparation to correct for variations in extraction efficiency and injection volume.
 - The concentration of **3-methyladipic acid** in the urine sample is calculated by comparing its peak area to that of the internal standard and referencing the calibration curve.

Clinical Study Protocol: Assessing ω -Oxidation in ARD Patients

The following experimental workflow is based on the study by Wierzbicki et al. (2003) to evaluate the metabolism of phytanic acid and the excretion of **3-methyladipic acid** in patients with Adult Refsum Disease.

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Caption: Workflow for a clinical study on 3-MAA in Refsum Disease.

This guide provides a foundational understanding of **3-Methyladipic acid** for research and drug development professionals. The provided data and protocols can serve as a starting point for further investigation into its role in metabolic disorders and as a potential therapeutic target or biomarker.

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